![molecular formula C15H15NO5S2 B277835 4-Ethyl 2-methyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B277835.png)
4-Ethyl 2-methyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl 2-methyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate is a synthetic compound that has gained attention in the field of medicinal chemistry due to its unique properties. This compound belongs to the class of thiophene derivatives and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Ethyl 2-methyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate is not fully understood. However, studies have suggested that this compound may have an inhibitory effect on certain enzymes and proteins, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethyl 2-methyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate may have various biochemical and physiological effects. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-Ethyl 2-methyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate in lab experiments is its unique chemical structure, which may provide insights into the development of new drugs. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research on 4-Ethyl 2-methyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate. One potential direction is the development of new drugs based on this compound, particularly for the treatment of various diseases. Another potential direction is the further study of the mechanism of action of this compound, which may provide insights into its potential therapeutic effects. Additionally, studies may focus on the optimization of the synthesis method for this compound, which may make it more accessible for future research.
In conclusion, 4-Ethyl 2-methyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate is a promising compound that has gained attention in the field of medicinal chemistry. Its unique chemical structure and potential therapeutic effects make it a potential candidate for various scientific research applications. Further research on this compound may provide insights into the development of new drugs and the treatment of various diseases.
Synthesemethoden
The synthesis of 4-Ethyl 2-methyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate involves the reaction of 2-methylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 2-thiophenecarbonyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 4-Ethyl 2-methyl 3-methyl-5-[(2-thienylcarbonyl)amino]-2,4-thiophenedicarboxylate has made it a potential candidate for various scientific research applications. This compound has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs.
Eigenschaften
Molekularformel |
C15H15NO5S2 |
---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
4-O-ethyl 2-O-methyl 3-methyl-5-(thiophene-2-carbonylamino)thiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C15H15NO5S2/c1-4-21-14(18)10-8(2)11(15(19)20-3)23-13(10)16-12(17)9-6-5-7-22-9/h5-7H,4H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
NAPFBADMASCAPB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CC=CS2 |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.